Cas no 83-31-8 (1,8-Naphthosultone)

1,8-Naphthosultone structure
1,8-Naphthosultone structure
1,8-Naphthosultone
83-31-8
C10H6O3S
206.217841625214
MFCD00005937
34285
87558341

1,8-Naphthosultone Properties

Names and Identifiers

    • 1,8-Naphthosultone
    • Naphthalene-1,8-sultone
    • Naphth[1,8-cd]-1,2-oxathiole 2,2-dioxide
    • Naphtho[1,8-cd][1,2]oxathiole 2,2-dioxide
    • 1,8-NAPHTHALENESULTONE
    • 1,8-Naphthasultone
    • 1,8-Naphthosulfone
    • 1,8-Naphthosulftone
    • 1:8 NAPHTHOSULTONE
    • 8-Naphthosultone
    • Einecs 201-468-0
    • naphthosultone
    • 8-Hydroxynaphthalene-1-sulfonic Acid Sultone
    • 1-Naphthol-8-sulfonic Acid Sultone
    • NSC 26341
    • {Naphth[1,8-cd]-1,2-oxathiole,} 2,2-dioxide
    • Naphth[1,8-cd]-1,2-oxathiole,2,2-dioxide
    • O10361
    • A864275
    • Naphth[1,8-cd]-1,2-oxathiole, 2,2-dioxide
    • 1,8-Naphthosultone, 98%
    • 2-oxa-3lambda6-thiatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 3,3-dioxide
    • AKOS015913648
    • 83-31-8
    • 1-Naphthalenesulfonic acid, .gamma.-sultone
    • 1-Naphthol-8-sulfonic acid sultone; Naphthalene-1,8-sultone; 8-Hydroxynaphthalene-1-sulfonic acid sultone
    • N0766
    • DTXSID6058891
    • CS-W015330
    • Naphth(1,8-cd)-1,2-oxathiole, 2,2-dioxide
    • C10-H6-O3-S
    • Q-101524
    • NSC26341
    • C10H6O3S
    • 1-Naphthalenesulfonic acid, 8-hydroxy-, .gamma.-sultone
    • Naphth[1,2-oxathiole, 2,2-dioxide
    • AS-49973
    • SCHEMBL1934534
    • naphth [1,8-cd]-1,2-oxathiole-2,2-dioxide
    • NSC-26341
    • FT-0607056
    • MFCD00005937
    • Naphtho[1,8-cd][1,2]oxathiole 2,2-dioxide #
    • 1,8naphthalene sultone
    • 1-Naphthalenesulfonic acid, 8-hydroxy-, γ-sultone
    • NS00038248
    • 2L3F9G2A8E
    • DTXCID1048330
    • sultones
    • 2-OXA-3??-THIATRICYCLO[6.3.1.0?,(1)(2)]DODECA-1(12),4,6,8,10-PENTAENE-3,3-DIONE
    • sultams
    • +Expand
    • MFCD00005937
    • IEIADDVJUYQKAZ-UHFFFAOYSA-N
    • 1S/C10H6O3S/c11-14(12)9-6-2-4-7-3-1-5-8(13-14)10(7)9/h1-6H
    • O=S1(C2=C3C(=CC=C2)C=CC=C3O1)=O

Computed Properties

  • 206.00400
  • 0
  • 3
  • 0
  • 206.004
  • 14
  • 330
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2.3
  • nothing
  • 0
  • 51.8A^2

Experimental Properties

  • 3.00170
  • 51.75000
  • 1.729
  • 419.5±18.0 °C at 760 mmHg
  • 156.0 to 160.0 deg-C
  • 0.0±1.0 mmHg at 25°C
  • 207.5±21.2 °C
  • Pale yellow needle crystal
  • Uncertain.
  • 1.6±0.1 g/cm3

1,8-Naphthosultone Security Information

  • GHS07 GHS07
  • 3
  • S22-S28
  • R38
  • Xi Xi
  • NONH for all modes of transport
  • H315
  • P264+P280+P305+P351+P338+P337+P313
  • storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
  • 38
  • Warning

1,8-Naphthosultone Customs Data

  • 2934991000
  • China Customs Code:

    2934991000

    Overview:

    2934991000. Sulfolactone and sulfolactam. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934991000. sultones and sultams. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

1,8-Naphthosultone Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003E8X-1g
Naphtho[1,8-cd][1,2]oxathiole 2,2-dioxide
83-31-8 98%(HPLCGC)
1g
$32.00 2024-04-21
A2B Chem LLC
AB57633-1g
1,8-Naphthosultone
83-31-8 98%(HPLCGC)
1g
$17.00 2024-04-19
Aaron
AR003EH9-1g
Naphtho[1,8-cd][1,2]oxathiole 2,2-dioxide
83-31-8
1g
$27.00
abcr
AB250355-5 g
1,8-Naphthosultone, 98%; .
83-31-8 98%
5g
€90.10 2023-04-27
Alichem
A449038714-100g
Naphtho[1,8-cd][1,2]oxathiole 2,2-dioxide
83-31-8 95%
100g
$306.00 2023-09-01
Ambeed
A268894-5g
Naphtho[1,8-cd][1,2]oxathiole 2,2-dioxide
83-31-8 98%
5g
$26.0 2023-06-15
eNovation Chemicals LLC
D544033-1g
1,8-Naphthosultone
83-31-8 97%
1g
$407 2022-06-07
Fluorochem
092928-10g
1,8-Naphthosultone
83-31-8 95%
10g
£59.00 2022-02-28
TRC
N069510-500mg
1,8-Naphthosultone
83-31-8
500mg
$ 425.00 2022-06-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N134449-1g
1,8-Naphthosultone
83-31-8 ≥98.0%(HPLC)
1g
¥125.90 2023-09-01

1,8-Naphthosultone Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid
Reference
Approaches to anthracyclines: efficient syntheses of substituted naphthylacetonitriles
Parker, Kathlyn A.; et al, Journal of Organic Chemistry, 1980, 45(6), 1149-51

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide
Reference
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide
Reference
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: SR 732 ;  24 h, 70 °C
1.2 Reagents: Sodium hydroxide
Reference
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: SR 732 ;  24 h, 70 °C
2.1 Reagents: Sodium hydroxide
Reference
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: SR 732 ;  24 h, 70 °C
2.1 Reagents: Sodium hydroxide
Reference
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Water ;  < 25 °C
2.1 Catalysts: SR 732 ;  24 h, 70 °C
2.2 Reagents: Sodium hydroxide
Reference
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium hydroxide
2.1 Reagents: Ammonia Solvents: Water ;  < 25 °C
3.1 Catalysts: SR 732 ;  24 h, 70 °C
3.2 Reagents: Sodium hydroxide
Reference
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium hydroxide
2.1 Reagents: Ammonia Solvents: Water ;  < 25 °C
3.1 Catalysts: SR 732 ;  24 h, 70 °C
3.2 Reagents: Sodium hydroxide
Reference
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Water ;  < 25 °C
2.1 Catalysts: SR 732 ;  24 h, 70 °C
3.1 Reagents: Sodium hydroxide
Reference
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Water ;  < 25 °C
2.1 Catalysts: SR 732 ;  24 h, 70 °C
3.1 Reagents: Sodium hydroxide
Reference
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sodium hydroxide
2.1 Reagents: Ammonia Solvents: Water ;  < 25 °C
3.1 Catalysts: SR 732 ;  24 h, 70 °C
4.1 Reagents: Sodium hydroxide
Reference
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Sodium hydroxide
2.1 Reagents: Ammonia Solvents: Water ;  < 25 °C
3.1 Catalysts: SR 732 ;  24 h, 70 °C
4.1 Reagents: Sodium hydroxide
Reference
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

1,8-Naphthosultone Raw materials

1,8-Naphthosultone Preparation Products

1,8-Naphthosultone Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:83-31-8)1,8-Naphthosultone
A864275
99%
25g
156.0